molecular formula C6H5F2N3 B3374964 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1049772-84-0

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3374964
CAS No.: 1049772-84-0
M. Wt: 157.12 g/mol
InChI Key: MLOOXLIVMUZBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a carbonitrile group. The presence of the difluoromethyl group is particularly noteworthy as it can influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate precursors under specific conditions. For instance, difluoroacetic acid can be introduced at a post-synthesis phase, making the preparation method cost-effective and straightforward . The reaction conditions often involve the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. The use of cheap and readily available raw materials, along with environmentally friendly solvents, is emphasized to reduce costs and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic, nucleophilic, and radical reagents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the production of ATP, leading to the death of fungal cells. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to the enzyme, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOOXLIVMUZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.